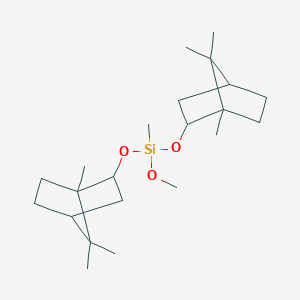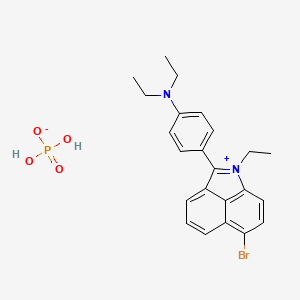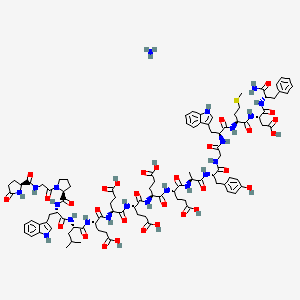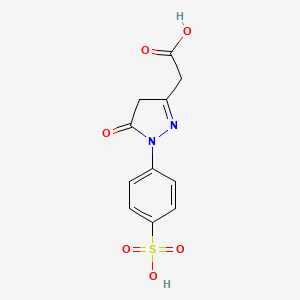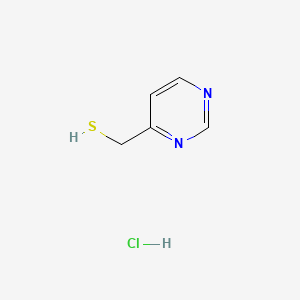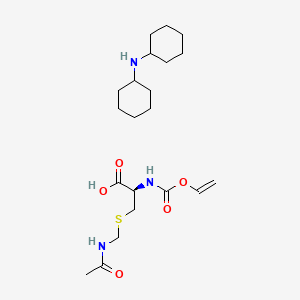
Einecs 283-790-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves several steps. One common method includes the reaction of L-cysteine with acetamidomethyl chloride to form an intermediate, which is then reacted with vinyloxycarbonyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to monitor the purity and yield of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and proteins makes it a candidate for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have uses in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid
- (2R)-3-(acetamidomethylsulfanyl)-2-(methoxycarbonylamino)propanoic acid
- (2R)-3-(acetamidomethylsulfanyl)-2-(ethoxycarbonylamino)propanoic acid
Uniqueness
What sets (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid apart from similar compounds is its specific functional groups and stereochemistry. These features contribute to its unique reactivity and interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
84712-99-2 |
|---|---|
Molecular Formula |
C21H37N3O5S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h11-13H,1-10H2;3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t;7-/m.0/s1 |
InChI Key |
QMJNNSHOBSDANS-ZLTKDMPESA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


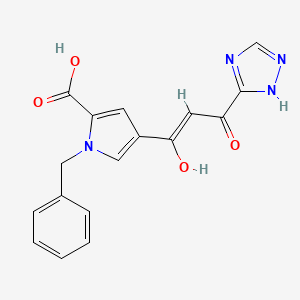



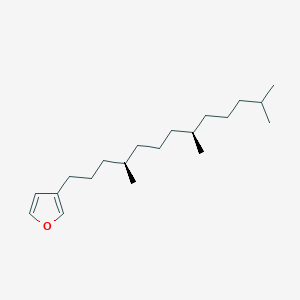

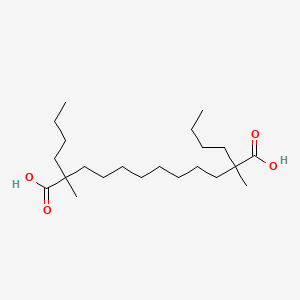
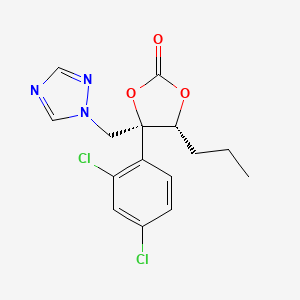
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
